Research indicates that N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide exhibits state-dependent blocking activity on Cav2 channels, primarily Cav2.2. [] This state-dependent inhibition suggests that the compound preferentially binds to and blocks the channels when they are in an open or inactivated state, potentially explaining its therapeutic window in preclinical models. []
The primary research application of N-(3-chloro-4-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, identified as TROX-1 in the provided literature, focuses on its potential as an analgesic agent for chronic pain management. [] Preclinical studies highlight its ability to:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4